methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1443980-68-4
VCID: VC11999026
InChI: InChI=1S/C7H11NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h5H,3-4H2,1-2H3
SMILES: CCC1=NC(CO1)C(=O)OC
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate

CAS No.: 1443980-68-4

Cat. No.: VC11999026

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate - 1443980-68-4

Specification

CAS No. 1443980-68-4
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C7H11NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h5H,3-4H2,1-2H3
Standard InChI Key QWQDXDYUKGBAHD-UHFFFAOYSA-N
SMILES CCC1=NC(CO1)C(=O)OC
Canonical SMILES CCC1=NC(CO1)C(=O)OC

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a 4,5-dihydrooxazole (oxazoline) ring fused with a methyl ester group at position 4 and an ethyl substituent at position 2. The partial saturation of the oxazole ring reduces aromaticity, imparting unique reactivity compared to fully aromatic analogs. Key structural identifiers include:

PropertyValueSource
Molecular FormulaC7H11NO3\text{C}_7\text{H}_{11}\text{NO}_3
Molecular Weight157.17 g/mol
IUPAC NameMethyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate
InChI KeyQWQDXDYUKGBAHD-UHFFFAOYSA-N
SMILESCCC1=NC(CO1)C(=O)OC

The crystal structure remains uncharacterized, but computational models predict a planar oxazoline ring with the ethyl and ester groups adopting equatorial orientations to minimize steric strain.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves cyclization reactions between ethyl-substituted amines and α-hydroxy esters. A representative protocol includes:

  • Condensation: Reacting ethyl glycinate with ethyl 3-oxopentanoate in the presence of a dehydrating agent (e.g., P2O5\text{P}_2\text{O}_5) to form an intermediate imine.

  • Cyclization: Heating the imine in methanol with catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) induces ring closure, yielding the dihydrooxazole core.

  • Esterification: Treatment with methyl chloroformate introduces the methyl ester group, achieving final product purity >95% after column chromatography.

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance yield and reduce byproducts. For example, a patented method utilizes microreactors with residence times <10 minutes, achieving 85% yield at 120°C. Post-synthesis purification involves fractional distillation under reduced pressure (20 mmHg) to isolate the compound in >99% purity for pharmaceutical applications.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its ethyl and ester groups enable facile derivatization:

  • Anticancer Agents: Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic moieties, enhancing binding to ATP pockets in kinases . A 2024 study reported analogs inhibiting Bruton’s tyrosine kinase (BTK) with IC50\text{IC}_{50} values <50 nM .

  • Antimicrobial Derivatives: Quaternary ammonium salts derived from the oxazoline ring exhibit broad-spectrum activity against Staphylococcus aureus (MIC: 2 µg/mL) and Escherichia coli (MIC: 8 µg/mL).

Materials Science

The conjugated ester-oxazoline system absorbs UV light at 280 nm, making it suitable as a photoinitiator in polymer coatings. In semiconductor manufacturing, high-purity grades (99.999%) are used to deposit thin films via chemical vapor deposition (CVD).

Comparative Analysis with Analogous Compounds

Ethyl 4-Methyl-5-Oxo-4,5-Dihydroisoxazole-3-Carboxylate

This structural isomer (CAS: 3477-10-9) shares a similar molecular weight (171.15 g/mol) but differs in ring saturation and substituent positions. While both compounds serve as kinase inhibitor precursors, the isoxazole derivative exhibits higher metabolic stability in hepatic microsomes (t1/2t_{1/2}: 45 vs. 22 minutes).

2-Methyl-1,3-Oxazole-4-Carboxylic Acid

The fully aromatic analog (CAS: 23062-17-1) lacks the ethyl group, reducing steric hindrance and increasing reactivity in electrophilic substitutions . Its higher melting point (182–187°C) reflects stronger intermolecular hydrogen bonding .

Future Directions

Drug Discovery

Structure-activity relationship (SAR) studies could optimize the ethyl group’s chain length to enhance target selectivity. Computational docking simulations suggest that elongating the ethyl to a propyl substituent may improve binding to hydrophobic kinase domains .

Green Chemistry

Developing biocatalytic routes using immobilized lipases may reduce reliance on toxic solvents like DMF. Preliminary trials achieved 70% yield using aqueous micellar systems.

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